(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7,8-Dihydroxy-2-phenylchroman-4-one is a chiral flavonoid derivative known for its potential biological activities. This compound is characterized by its chromanone structure, which includes a phenyl group and two hydroxyl groups at the 7 and 8 positions. It is of interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis due to its diverse biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dihydroxy-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a phenolic compound and a suitable aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of (S)-7,8-Dihydroxy-2-phenylchroman-4-one may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-7,8-Dihydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-7,8-Dihydroxy-2-phenylchroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (S)-7,8-Dihydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Flavonoids: Such as quercetin and kaempferol, which also possess antioxidant and anti-inflammatory properties.
Isoflavones: Such as genistein, known for their estrogenic activity.
Chalcones: Such as isoliquiritigenin, which have been studied for their anticancer effects.
Uniqueness: (S)-7,8-Dihydroxy-2-phenylchroman-4-one is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 7 and 8 positions, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
671781-83-2 |
---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(2S)-7,8-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-7,13,16,18H,8H2/t13-/m0/s1 |
InChI Key |
OXEDXEXEXGPMOG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.